N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine
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Overview
Description
N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine typically involves the reaction of 2,4,6-trifluorobenzaldehyde with N-methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various hydrazine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features and reactivity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical or pharmacological effects. The hydrazine moiety may also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-[1-(2,4-difluoro-phenyl)-methylidene]-hydrazine
- N-methyl-N’-[1-(2,4,6-trichloro-phenyl)-methylidene]-hydrazine
- N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazone
Uniqueness
N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2,4,6-trifluorophenyl)methylideneamino]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNBAKYBWJJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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